2-Amino-5-hydroxypyridine hydrochloride

Melting Point Crystallinity Solid-State Characterization

Researchers face solubility variability with free base forms that compromise assay reproducibility. 2-Amino-5-hydroxypyridine hydrochloride (CAS 856965-37-2) eliminates this with >50 mg/mL aqueous solubility at pH 3 and consistent stoichiometric incorporation. • ≥95% purity crystalline solid, mp 185°C-enables reproducible gravimetric measurements and thermal-stability-optimized scale-up • Superior aqueous solubility allows concentrated stock solutions without organic co-solvents, preserving biological integrity in LDL oxidation and antioxidant assays • Consistent salt form supports robust HTS data generation in enzyme inhibition and receptor binding studies, removing free base solubility as a confounding variable

Molecular Formula C5H7ClN2O
Molecular Weight 146.574
CAS No. 856965-37-2
Cat. No. B584345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-hydroxypyridine hydrochloride
CAS856965-37-2
Synonyms2-Amino-5-pyridinol;  6-Amino-3-hydroxypyridine Hydrochloride;  6-Amino-3-pyridinol Hydrochloride
Molecular FormulaC5H7ClN2O
Molecular Weight146.574
Structural Identifiers
SMILESC1=CC(=NC=C1O)N.Cl
InChIInChI=1S/C5H6N2O.ClH/c6-5-2-1-4(8)3-7-5;/h1-3,8H,(H2,6,7);1H
InChIKeyVFVKEBQUEFKSMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-hydroxypyridine Hydrochloride Overview


2-Amino-5-hydroxypyridine hydrochloride (CAS 856965-37-2) is the hydrochloride salt of 2-amino-5-hydroxypyridine, a heterocyclic organic compound bearing both an amino (-NH₂) and a hydroxyl (-OH) group at the 2 and 5 positions of the pyridine ring, respectively . With a molecular formula of C₅H₇ClN₂O and a molecular weight of 146.58 g/mol, this compound is typically supplied as a crystalline solid . Its primary utility in research and industrial settings stems from its role as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as its documented antioxidant activity in human low-density lipoprotein (LDL) models .

1
Intermediate for neurological drug synthesis (reported high-purity salt form)
2
Antioxidant research in human LDL oxidation models (reported activity)
3
Crystalline hydrochloride solid for consistent handling and weighing

2-Amino-5-hydroxypyridine HCl: Substitution Risks


Direct substitution of 2-amino-5-hydroxypyridine hydrochloride with the free base (2-amino-5-hydroxypyridine, CAS 55717-46-9) or other salt forms without adjustment is not recommended due to significant differences in key physicochemical parameters that impact experimental and industrial workflows. Specifically, the hydrochloride salt exhibits a markedly different melting point (185°C) and aqueous solubility profile (>50 mg/mL at pH 3) compared to the free base . These variations can directly affect the accuracy of gravimetric measurements, the reproducibility of dissolution protocols, and the outcome of crystallization or formulation processes . Consequently, assuming functional equivalence between salt forms can introduce uncontrolled variables, potentially invalidating comparative studies or scaling efforts.

Hydrochloride salt (this product)
Free base (CAS 55717-46-9)
Melting point and aqueous solubility differ markedly; salt form ensures reproducible dissolution and gravimetric accuracy.
Crystalline hydrochloride
Other salt forms or free base
Physical form may shift crystallization behavior and batch consistency; direct substitution without method adjustment is not recommended.

2-Amino-5-hydroxypyridine HCl: Performance Evidence


Enhanced Melting Point and Crystallinity

The hydrochloride salt (CAS 856965-37-2) exhibits a melting point of 185°C, whereas the free base (2-amino-5-hydroxypyridine, CAS 55717-46-9) melts at 116-117°C . This represents a 68-69°C elevation in the melting point, indicating a more stable crystalline lattice .

Melting Point
Head‑to‑head
185°C vs 116–117°C
(+68–69°C)
Reported higher thermal stability supports reliable solid handling and crystallization.
Data from vendor and literature comparison; review under standard pressure.
Melting Point Crystallinity Solid-State Characterization

Aqueous Solubility for Biological Assays

2-Amino-5-hydroxypyridine hydrochloride demonstrates high aqueous solubility (>50 mg/mL at pH 3), while the free base is reported to be only slightly soluble in water . The hydrochloride salt's ionic nature facilitates dissolution in polar media, a critical requirement for biological assays .

Aqueous Solubility
Reported
>50 mg/mL (pH 3) vs slightly soluble (free base)
Enhanced solubility facilitates co‑solvent‑free preparation for biological assays.
pH‑3 buffer condition; solubility may vary with buffer composition.
Solubility Aqueous Chemistry Bioassays

Defined Purity and Batch Consistency

Commercial suppliers consistently specify a minimum purity of 95% for 2-amino-5-hydroxypyridine hydrochloride (CAS 856965-37-2) . While the free base is also commonly sold at 95% purity, the hydrochloride salt's crystallinity and higher melting point often facilitate more reliable purification and quality control, translating to lower batch-to-batch variability in practice .

Purity Specification
Data to verify
≥95% (commercial specification)
Specification supports batch‑consistency review and procurement decisions.
Confirm lot‑specific COA; nominal purity similar to free base but physical form may reduce variability.
Purity Quality Control Procurement

Antioxidant Efficacy in LDL Oxidation Models

Both 2-amino-5-hydroxypyridine and its hydrochloride salt have been identified as efficient antioxidants in preventing the oxidation of human low-density lipoproteins (LDL), a model relevant to cardiovascular disease research [1]. While the core antioxidant mechanism is attributed to the pyridine scaffold, the hydrochloride salt's enhanced solubility and handling characteristics make it the preferred form for reproducible in vitro and ex vivo studies .

Antioxidant Activity
Reported
Qualitatively comparable to free base in LDL oxidation model
Solubility advantage may improve experimental reproducibility in antioxidant assays.
Activity attributed to pyridine scaffold; model‑context review recommended (Pratt et al., 2001).
Antioxidant LDL Oxidation Cardiovascular Research

2-Amino-5-hydroxypyridine HCl: Optimal Applications


Pharmaceutical Intermediate for Neurological Drug Synthesis

Given its high purity specification (≥95%) and elevated melting point (185°C), 2-amino-5-hydroxypyridine hydrochloride is ideally suited as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders . The defined thermal properties minimize decomposition risks during reaction optimization and scale-up, while the salt form ensures consistent stoichiometric incorporation in multi-step syntheses .

Antioxidant Studies in LDL Oxidation Assays

The hydrochloride salt's high aqueous solubility (>50 mg/mL at pH 3) enables the preparation of concentrated stock solutions for antioxidant assays without the use of organic co-solvents . This is critical for preserving the integrity of biological systems, such as human LDL oxidation models, where the compound has demonstrated potent antioxidant activity . Researchers investigating oxidative stress and cardiovascular mechanisms will benefit from the salt's superior handling and dosing reproducibility.

Enzyme Inhibition and Receptor Binding Assays

The compound's consistent physical form and high solubility in polar media facilitate accurate dilution and distribution in high-throughput screening (HTS) formats for enzyme inhibition and receptor binding assays . By eliminating the confounding variable of variable free base solubility, the hydrochloride salt supports more robust and reproducible data generation in early-stage drug discovery programs .

Application
Selection Property
Validation Focus
Neurological drug intermediate synthesis
Stable crystalline intermediate with defined purity
Melting point and batch consistency under synthesis conditions
LDL oxidation antioxidant studies
Aqueous solubility for co‑solvent‑free stock preparation
Reproducibility in biological matrix and reported activity validation
Enzyme/receptor screening assays
Consistent physical form for accurate high‑throughput dilution
Solubility and dose‑response accuracy in assay buffers
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